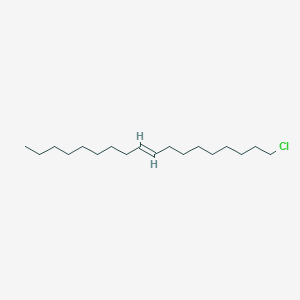

(E)-1-chlorooctadec-9-ene

Description

(E)-1-Chlorooctadec-9-ene, also known as oleoyl chloride (CAS 112-77-6), is a chlorinated alkene with the molecular formula C₁₈H₃₅Cl and a molecular weight of 286.9235 g/mol . Its structure consists of an 18-carbon chain with a terminal chlorine atom at position 1 and a trans-configurated (E) double bond at position 7. Key physical properties include:

- Density: 0.867 g/cm³

- Boiling Point: 365.1°C at 760 mmHg

- Melting Point: 179.5°C

- Vapor Pressure: 3.38 × 10⁻⁵ mmHg at 25°C .

This compound is primarily used in organic synthesis, particularly in the production of surfactants and esters. Its reactivity stems from the electrophilic chlorine atom and the unsaturated double bond, enabling nucleophilic substitution and addition reactions .

Properties

IUPAC Name |

(E)-1-chlorooctadec-9-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFABLCIRROMTAN-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16507-61-2 | |

| Record name | 9-Octadecene, 1-chloro-, (9Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-chlorooctadec-9-ene typically involves the chlorination of octadec-9-ene. One common method is the addition of chlorine gas to octadec-9-ene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-chlorooctadec-9-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding octadec-9-ene.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed

Oxidation: Epoxides, alcohols

Reduction: Octadec-9-ene

Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Organic Synthesis

One of the primary applications of (E)-1-chlorooctadec-9-ene is in organic synthesis. It serves as an important intermediate in the production of various organic compounds.

Case Study: Synthesis of Oleylamine

A notable study demonstrated the synthesis of oleylamine from this compound through a reaction with 4-(aminomethyl)pyridine. The process achieved a high yield and showcased the compound's utility in producing amines, which are essential for numerous chemical applications .

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor in various environments, particularly in sour saline conditions.

Electrochemical Properties

Research indicates that oleylamine, derived from this compound, exhibits significant anticorrosive properties when applied to low-carbon mild steel (AISI 1018) exposed to sour saline electrolytes. The corrosion efficiency reached over 95% at optimal concentrations, demonstrating its potential as an effective protective agent against corrosion .

Data Table: Corrosion Inhibition Efficiency

| Concentration (ppm) | R (Ω) | Efficiency (%) |

|---|---|---|

| 0 | 31.2 | 0 |

| 5 | 39.8 | 25.26 |

| 10 | 118.4 | 73.86 |

| 25 | 253.3 | 87.85 |

| 100 | 724.0 | 95.77 |

This table summarizes the electrochemical measurements showing the relationship between inhibitor concentration and corrosion efficiency .

Material Science Applications

In material science, this compound can be utilized to modify polymer properties or create functionalized surfaces that enhance material performance.

Case Study: Surface Functionalization

Research has explored using derivatives of this compound to create hydrophobic surfaces on various substrates, which can be beneficial in applications requiring water resistance or anti-fogging properties .

Potential in Nanotechnology

The compound's long-chain structure makes it suitable for use in nanotechnology applications, particularly in synthesizing nanoparticles or nanocomposites with enhanced properties.

Mechanism of Action

The mechanism of action of (E)-1-chlorooctadec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the double bond in its structure allows it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, thereby modulating metabolic processes.

Comparison with Similar Compounds

(Z)-1-Chlorooctadec-9-ene (Cis Isomer)

- Structural Difference : The double bond at position 9 adopts a cis (Z) configuration.

- Expected Impact :

- Physical Properties : The cis isomer likely has a lower melting point than the trans (E) isomer due to reduced molecular symmetry and packing efficiency.

- Reactivity : The Z configuration may sterically hinder nucleophilic attack at the chlorine atom compared to the E isomer.

1-Chlorooctadecane (Saturated Analog)

- Structural Difference : Lacks the double bond at position 8.

- Expected Impact :

- Physical Properties : Higher melting point due to increased van der Waals interactions in the saturated chain.

- Reactivity : Reduced reactivity in addition reactions (e.g., halogenation) but similar substitution kinetics at the terminal chlorine.

- Data Gap: No boiling/melting point data for 1-chlorooctadecane is available in the evidence .

Stearoyl Chloride (Octadecanoyl Chloride)

- Expected Impact :

- Reactivity : Higher electrophilicity at the carbonyl carbon compared to (E)-1-chlorooctadec-9-ene, favoring nucleophilic acyl substitution over alkyl chloride reactions.

- Applications : Preferred in esterification reactions, whereas this compound may undergo competing alkene-related reactions.

- Data Gap : Direct comparisons of reaction yields or thermodynamic stability are absent in the evidence .

Table 1: Theoretical Comparison of Key Properties

Biological Activity

(E)-1-chlorooctadec-9-ene, an organic compound characterized by its long carbon chain and specific geometric configuration, has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an alkene with the molecular formula . It features a chlorine atom attached to the first carbon of an 18-carbon chain, with a double bond between the ninth and tenth carbons. This structure allows for unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.84 g/mol |

| Boiling Point | 350 °C |

| Melting Point | -20 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with cellular components such as enzymes and receptors. The chlorine atom and the double bond facilitate various biochemical pathways, allowing the compound to act as an inhibitor or activator of specific metabolic processes.

Research indicates that this compound can modulate enzyme activity, potentially influencing pathways related to lipid metabolism and inflammation.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro tests demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against foodborne pathogens:

- Pathogens Tested : Staphylococcus aureus, Salmonella typhimurium

- Concentration : 2% solution

- Results :

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| This compound | High | Membrane disruption |

| (Z)-1-Chlorooctadec-9-ene | Moderate | Membrane disruption |

| Octadec-9-ene | Low | No significant activity |

The comparative analysis reveals that this compound exhibits superior antimicrobial properties compared to its isomer (Z)-1-chlorooctadec-9-ene and the parent compound octadec-9-ene.

Applications in Medicine and Industry

Given its biological activity, this compound is being explored for potential applications in pharmaceuticals as an antimicrobial agent. Additionally, its chemical properties make it suitable for use in the production of surfactants and lubricants in various industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.